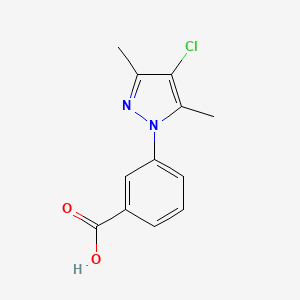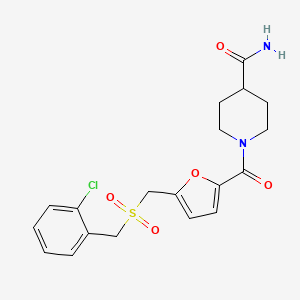![molecular formula C26H28N6O4 B2650774 2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1040649-26-0](/img/structure/B2650774.png)
2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C26H28N6O4 and its molecular weight is 488.548. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Applications
The compound has been explored for its therapeutic potential, particularly in the context of neurodegenerative disorders. It has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This inhibition capability suggests that the compound could have a role in managing symptoms or progression of Alzheimer's. Notably, it has also demonstrated the ability to inhibit amyloid β aggregation, another critical factor in Alzheimer's pathology. The most potent molecule in this class exhibited remarkable anti-AChE activity, indicating its potential as a therapeutic agent. Its ability to inhibit self-induced β-amyloid (Aβ) aggregation and disaggregation, alongside antioxidation and metal-chelation activities, further underscores its multifunctional therapeutic potential (Umar et al., 2019).
Chemical Synthesis and Derivatives
The compound serves as a versatile precursor for synthesizing various heterocycles. It's instrumental in the creation of compounds like pyrrole, pyridine, and thiazole derivatives, among others. These synthesized compounds have been identified and characterized using advanced techniques such as IR, MS, NMR, and H–H COSY. Some of these derivatives have been evaluated as insecticidal agents against pests like the cotton leafworm, showcasing the compound's utility in agricultural applications (Fadda et al., 2017).
Pharmacological Evaluation
Further pharmacological evaluation has been conducted on novel derivatives of the compound. A series of compounds have been synthesized and their structures confirmed via various spectroscopic methods. These compounds have been tested for their pharmacological activities, revealing antidepressant and antianxiety properties. This highlights the compound's potential in the development of new medications for mental health conditions (Kumar et al., 2017).
Antimicrobial Properties
The compound and its derivatives have also been studied for their antimicrobial properties. Synthesis of new heterocycles incorporating the compound has led to the creation of compounds with notable antimicrobial activities. These activities have been tested and evaluated, suggesting the compound's potential in developing new antimicrobial agents (Bondock et al., 2008).
properties
IUPAC Name |
2-[4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O4/c1-2-29-16-21(24-22(17-29)26(35)32(28-24)19-7-4-3-5-8-19)25(34)31-12-10-30(11-13-31)18-23(33)27-15-20-9-6-14-36-20/h3-9,14,16-17H,2,10-13,15,18H2,1H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHOMDDMXFQYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

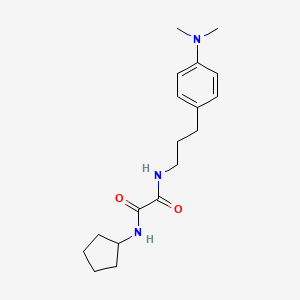
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B2650693.png)
![(S)-2-[4-(Trifluoromethyl)phenyl]-1-propanol](/img/structure/B2650695.png)
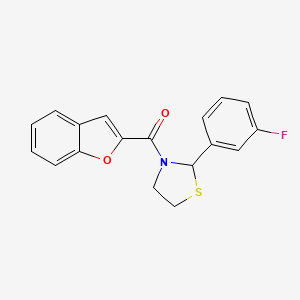
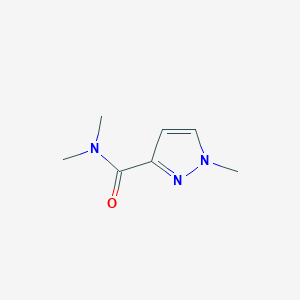
![2-amino-1-benzyl-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2650699.png)
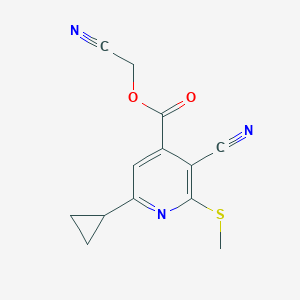

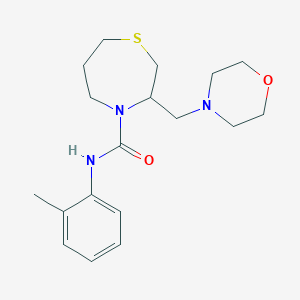


![methyl 2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2650709.png)
